molecular formula C9H14F2O B6158527 3-(4,4-difluorocyclohexyl)propanal CAS No. 1782083-92-4

3-(4,4-difluorocyclohexyl)propanal

Cat. No.: B6158527
CAS No.: 1782083-92-4
M. Wt: 176.20 g/mol
InChI Key: NJCINKXNRCAAFR-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)propanal is a compound that belongs to the family of cyclohexyl aldehydes.

Properties

CAS No.

1782083-92-4

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)propanal

InChI

InChI=1S/C9H14F2O/c10-9(11)5-3-8(4-6-9)2-1-7-12/h7-8H,1-6H2

InChI Key

NJCINKXNRCAAFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCC=O)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-difluorocyclohexyl)propanal typically involves the reaction of 4,4-difluorocyclohexanone with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to distillation to separate the desired product from any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Difluorocyclohexyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: 3-(4,4-difluorocyclohexyl)propanoic acid.

    Reduction: 3-(4,4-difluorocyclohexyl)propanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the fluorine atoms on the cyclohexyl ring can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 3-(4,4-Difluorocyclohexyl)propanol
  • 3-(4,4-Difluorocyclohexyl)propanoic acid
  • 3-(4,4-Difluorocyclohexyl)propylamine

Comparison: Compared to its analogs, 3-(4,4-difluorocyclohexyl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Biological Activity

3-(4,4-Difluorocyclohexyl)propanal is a chemical compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H14F2O
  • Molecular Weight : 176.2 g/mol
  • CAS Number : 2229409-67-8

The compound features a cyclohexyl ring substituted with two fluorine atoms and an aldehyde functional group, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine atoms enhances its lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can modulate enzyme activities and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Interactions : It may act as an inhibitor or activator for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, altering physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro.

Data Table: Biological Activities Overview

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.
  • Cytotoxicity Assessment
    • In a laboratory setting, the compound was tested on several cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential role as an anticancer agent.
  • Inflammation Model
    • An experimental model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

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